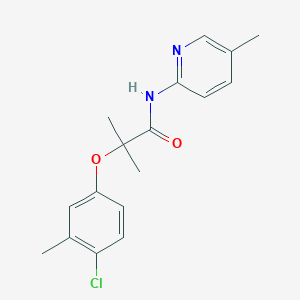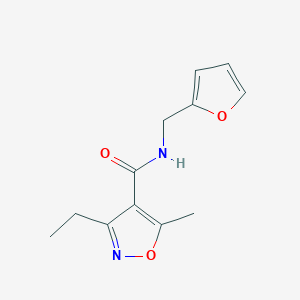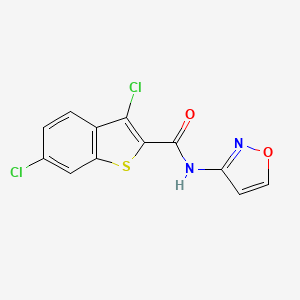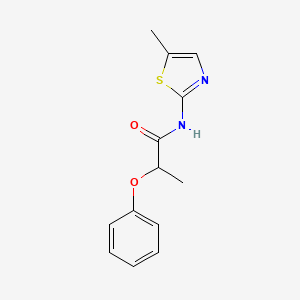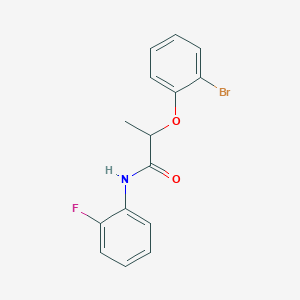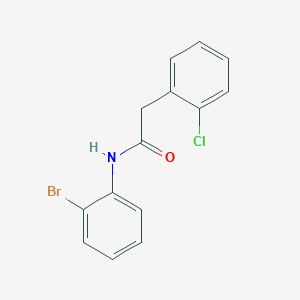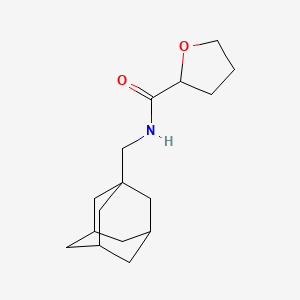
2-(2-chlorophenoxy)-N-(2-fluorobenzyl)propanamide
Descripción general
Descripción
2-(2-chlorophenoxy)-N-(2-fluorobenzyl)propanamide, also known as CF33, is a novel small molecule that has been identified as a potential anticancer agent. CF33 belongs to the class of compounds known as benzamides, which have been found to exhibit anticancer activity by inhibiting histone deacetylases (HDACs).
Mecanismo De Acción
2-(2-chlorophenoxy)-N-(2-fluorobenzyl)propanamide is a potent HDAC inhibitor, which means it inhibits the activity of enzymes that remove acetyl groups from histones. Histones are proteins that package DNA in the nucleus of cells. HDAC inhibitors have been found to induce cell cycle arrest and apoptosis in cancer cells by altering the expression of genes involved in cell cycle regulation and apoptosis. 2-(2-chlorophenoxy)-N-(2-fluorobenzyl)propanamide has been found to inhibit HDAC1, HDAC2, and HDAC6 in breast cancer cells (Liu et al., 2019).
Biochemical and Physiological Effects:
2-(2-chlorophenoxy)-N-(2-fluorobenzyl)propanamide has been found to induce cell cycle arrest and apoptosis in cancer cells. 2-(2-chlorophenoxy)-N-(2-fluorobenzyl)propanamide has also been found to inhibit the growth of cancer cells in vitro and in vivo. In a study by Liu et al. (2019), 2-(2-chlorophenoxy)-N-(2-fluorobenzyl)propanamide was found to increase the acetylation of histone H3 in breast cancer cells, which is a marker of HDAC inhibition. 2-(2-chlorophenoxy)-N-(2-fluorobenzyl)propanamide was also found to increase the expression of p21 and Bax, which are genes involved in cell cycle regulation and apoptosis, respectively.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-chlorophenoxy)-N-(2-fluorobenzyl)propanamide is a potent HDAC inhibitor that exhibits anticancer activity against various cancer cell lines. 2-(2-chlorophenoxy)-N-(2-fluorobenzyl)propanamide has the potential to be developed into a novel anticancer agent. However, further studies are needed to determine the safety and efficacy of 2-(2-chlorophenoxy)-N-(2-fluorobenzyl)propanamide in preclinical and clinical settings. 2-(2-chlorophenoxy)-N-(2-fluorobenzyl)propanamide may also have limitations in terms of its solubility and stability, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the research on 2-(2-chlorophenoxy)-N-(2-fluorobenzyl)propanamide. First, further studies are needed to determine the safety and efficacy of 2-(2-chlorophenoxy)-N-(2-fluorobenzyl)propanamide in preclinical and clinical settings. Second, studies are needed to determine the optimal dosage and administration of 2-(2-chlorophenoxy)-N-(2-fluorobenzyl)propanamide. Third, studies are needed to determine the mechanism of action of 2-(2-chlorophenoxy)-N-(2-fluorobenzyl)propanamide in different cancer types. Fourth, studies are needed to determine the potential side effects of 2-(2-chlorophenoxy)-N-(2-fluorobenzyl)propanamide. Fifth, studies are needed to determine the potential synergistic effects of 2-(2-chlorophenoxy)-N-(2-fluorobenzyl)propanamide with other anticancer agents. Finally, studies are needed to determine the potential use of 2-(2-chlorophenoxy)-N-(2-fluorobenzyl)propanamide in combination with immunotherapy for cancer treatment.
Conclusion:
In conclusion, 2-(2-chlorophenoxy)-N-(2-fluorobenzyl)propanamide is a novel small molecule that exhibits potent anticancer activity against various cancer cell lines. 2-(2-chlorophenoxy)-N-(2-fluorobenzyl)propanamide is a potent HDAC inhibitor that induces cell cycle arrest and apoptosis in cancer cells. 2-(2-chlorophenoxy)-N-(2-fluorobenzyl)propanamide has the potential to be developed into a novel anticancer agent. Further studies are needed to determine the safety and efficacy of 2-(2-chlorophenoxy)-N-(2-fluorobenzyl)propanamide in preclinical and clinical settings. 2-(2-chlorophenoxy)-N-(2-fluorobenzyl)propanamide may also have limitations in terms of its solubility and stability, which may affect its bioavailability and pharmacokinetics.
Aplicaciones Científicas De Investigación
2-(2-chlorophenoxy)-N-(2-fluorobenzyl)propanamide has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. In a study by Liu et al. (2019), 2-(2-chlorophenoxy)-N-(2-fluorobenzyl)propanamide was found to induce cell cycle arrest and apoptosis in breast cancer cells. 2-(2-chlorophenoxy)-N-(2-fluorobenzyl)propanamide was also found to inhibit the growth of breast cancer xenografts in mice. In another study by Huang et al. (2020), 2-(2-chlorophenoxy)-N-(2-fluorobenzyl)propanamide was found to inhibit the growth of lung cancer cells and sensitize them to chemotherapy.
Propiedades
IUPAC Name |
2-(2-chlorophenoxy)-N-[(2-fluorophenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO2/c1-11(21-15-9-5-3-7-13(15)17)16(20)19-10-12-6-2-4-8-14(12)18/h2-9,11H,10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZIDFMSASSTVMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=C1F)OC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-methyl-N-[3-(4-morpholinyl)propyl]-2-thiophenecarboxamide](/img/structure/B4433875.png)
![methyl 2-{[(4-bromo-2-thienyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4433880.png)
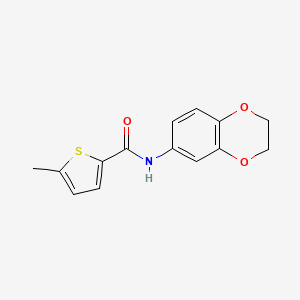

![isopropyl 5-isopropyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4433902.png)
